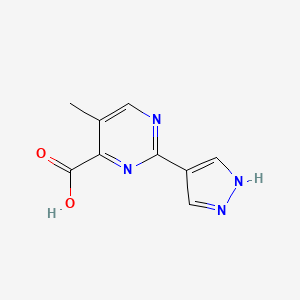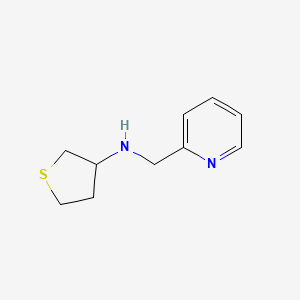![molecular formula C8H13BrO2S B13191810 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a thiolane ring with a dione functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiolane ring.
Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the thiolane ring.
Wissenschaftliche Forschungsanwendungen
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals, contributing to advancements in material science.
Wirkmechanismus
The mechanism of action of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable intermediates is a key factor in its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl Bromide: A simpler analog with similar reactivity but lacking the thiolane ring.
Bromomethyl Cyclopropane: Another related compound with a similar bromomethyl group but different ring structure.
Cyclopropylmethyl Ketone: Shares the cyclopropyl ring but differs in functional groups.
Uniqueness
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both the cyclopropyl and thiolane rings, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H13BrO2S |
|---|---|
Molekulargewicht |
253.16 g/mol |
IUPAC-Name |
3-[1-(bromomethyl)cyclopropyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13BrO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6H2 |
InChI-Schlüssel |
BXGHAOUKMJROOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
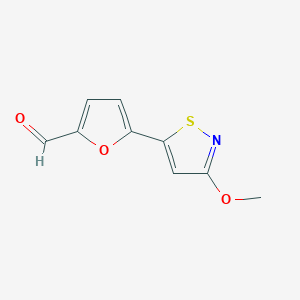
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)

![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
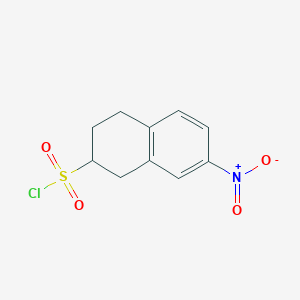

![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
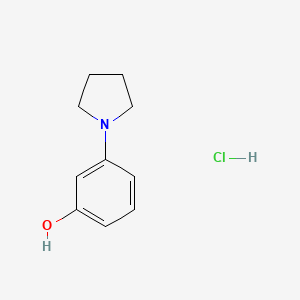
![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
